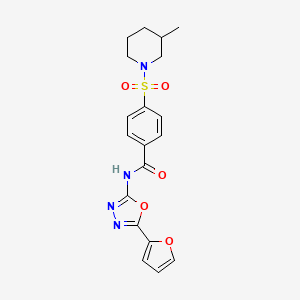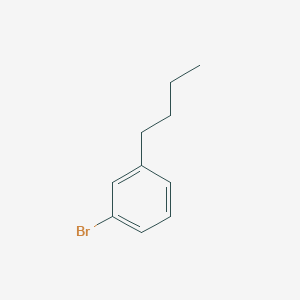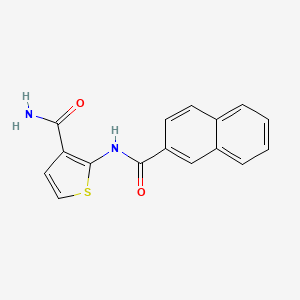
2-Amino-1-(3-chlorophenyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(3-chlorophenyl)propan-1-ol is an amino alcohol that consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . It has a molecular formula of C9H12ClNO . The average mass is 185.651 Da and the monoisotopic mass is 185.060745 Da .
Molecular Structure Analysis
The molecular structure of 2-Amino-1-(3-chlorophenyl)propan-1-ol consists of a 3-chlorophenyl group attached to a propan-1-ol chain with an amino group at the alpha position . The InChI code for this compound is 1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 .Physical And Chemical Properties Analysis
2-Amino-1-(3-chlorophenyl)propan-1-ol is a powder with a molecular weight of 185.65 . It should be stored at a temperature of 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Conformational Analyses
Conformational analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, a compound structurally related to 2-Amino-1-(3-chlorophenyl)propan-1-ol, were reported by examining their crystal structures through X-ray diffraction analysis. These studies highlighted the conformations of the amine fragments and the crystal packing dominated by hydrogen-bonded chains, providing insights into the structural characteristics of these compounds (Nitek et al., 2020).
Biological Properties
Research on derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-ol, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, has shown pronounced anticonvulsive activities, suggesting potential applications in developing treatments for convulsive disorders. These studies emphasize the biological significance of these compounds, albeit focusing on their pharmacological attributes rather than direct drug use or dosage (Papoyan et al., 2011).
Antifungal Evaluation
The synthesis and antifungal evaluation of 1,2,3-triazole derivatives, including compounds structurally related to 2-Amino-1-(3-chlorophenyl)propan-1-ol, against Candida strains, demonstrate the potential of these derivatives in addressing fungal infections. Halogen-substituted triazole compounds, in particular, showed promising antifungal profiles, indicating a direction for future drug development (Lima-Neto et al., 2012).
Cardioselectivity Studies
Investigations into the cardioselectivity of beta-adrenoceptor blocking agents, including derivatives of 2-Amino-1-(3-chlorophenyl)propan-1-ol, have provided valuable information on the structure-activity relationships necessary for designing heart-specific therapeutic agents. These studies contribute to a better understanding of the molecular basis of cardioselectivity, which is crucial for the development of safer cardiovascular drugs (Rzeszotarski et al., 1979).
Inhibition of Corrosion
Research on tertiary amines, including those in the series of 1,3-di-amino-propan-2-ol (closely related to 2-Amino-1-(3-chlorophenyl)propan-1-ol), has shown their effectiveness in inhibiting the corrosion of carbon steel. These compounds form protective layers on the metal surface, suggesting their potential application in corrosion prevention technologies (Gao et al., 2007).
Safety and Hazards
Zukünftige Richtungen
2-Amino-1-(3-chlorophenyl)propan-1-ol has been studied for its potential pharmacological activities, particularly in the field of medicinal chemistry and drug discovery . Its structure and properties make it suitable for use in the development of potential therapeutic agents or as a building block for the synthesis of other bioactive molecules . Therefore, it has the potential to be a valuable asset in the development of new pharmaceuticals or in chemical research .
Eigenschaften
IUPAC Name |
2-amino-1-(3-chlorophenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO/c1-6(11)9(12)7-3-2-4-8(10)5-7/h2-6,9,12H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGPLKFNQHPTBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)Cl)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(3-chlorophenyl)propan-1-ol | |
CAS RN |
1038241-80-3 |
Source


|
| Record name | 2-amino-1-(3-chlorophenyl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)ethanone](/img/structure/B2710346.png)

![3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine](/img/structure/B2710352.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-N-(1-methoxypropan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2710353.png)

![7,8-Dihydro-5H-pyrano[4,3-b]pyridine-2-carboxylic acid](/img/structure/B2710356.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B2710357.png)
![N-(2,3-dimethylphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2710358.png)

![Ethyl 3-(furan-2-ylmethyl)-5-methyl-4-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2710362.png)
![N-[(4-chlorophenyl)methyl]-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2710363.png)


